molecular formula C12H15NO2 B2651085 1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one CAS No. 27983-74-0

1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one

Cat. No.: B2651085
CAS No.: 27983-74-0
M. Wt: 205.257
InChI Key: CKHPCORPMJIGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one (CAS 27983-74-0) is a monocyclic β-lactam (azetidin-2-one) compound of significant interest in medicinal and organic chemistry research. This specialty chemical serves as a versatile synthetic intermediate and privileged scaffold in the design and development of novel bioactive molecules. The core 2-azetidinone structure is a key motif in antibiotics . Beyond its fundamental role in antibacterial and anti-β-lactamase agent development, this scaffold is increasingly investigated for its potential in other therapeutic areas, including neurodegenerative diseases and coagulation therapy . The compound can be synthesized via the Staudinger ketene-imine cycloaddition, which is the most general method for constructing variously substituted 2-azetidinones . Furthermore, its structure makes it a valuable building block in solid-phase peptide synthesis (SPPS), where it can be incorporated to create peptide analogs with unnatural amino acids or backbone modifications for advanced biochemical studies . The 4-methoxyphenyl substituent at the N-1 position and the 3,3-dimethyl group on the four-membered ring contribute to the compound's steric and electronic properties, influencing its reactivity and interaction with biological targets. Researchers utilize this high-purity compound for exploring structure-activity relationships (SAR), developing new synthetic methodologies, and as a precursor for more complex molecular architectures. This product is intended for research purposes only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2)8-13(11(12)14)9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHPCORPMJIGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate, which is then subjected to cyclization using a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like halides, amines, and thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied. For instance, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one with analogous β-lactam derivatives, highlighting structural variations, synthesis pathways, and physicochemical properties:

Compound Name Molecular Formula Key Substituents Physical State Synthesis Yield Key Data/Notes References
This compound C${12}$H${15}$NO$_2$ 4-MeO-C$6$H$4$ at C1; 3,3-Me$_2$ Cream solid 55–78% $^1$H NMR: δ 1.17 (s, 3H), 1.47 (s, 3H), 3.73 (s, 3H) . Optimized as enzyme inhibitors .
1-(4-Methoxyphenyl)-4-phenyl-3,3-dimethylazetidin-2-one C${18}$H${19}$NO$_2$ Phenyl at C4 Cream solid 27% Lower yield due to steric hindrance from phenyl group. $^1$H NMR: δ 6.91–7.27 (aromatic) .
4-(2-Methoxyphenyl)-3,3-dimethyl-1-(4-methylsulfonylphenyl)azetidin-2-one C${19}$H${21}$NO$_3$S 4-MeSO$2$-C$6$H$4$ at C1; 2-MeO-C$6$H$_4$ at C4 Solid Not reported Enhanced stability via sulfonyl group. Synthesized via oxidation of thioether .
3,3-Difluoro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one C${16}$H${13}$F$2$NO$2$ 3,3-F$2$; 4-MeO-C$6$H$_4$ at C4 Not reported Not reported Higher lipophilicity (XLogP = 3.2). Potential bioactivity due to electronegative F groups .
3-Amino-1-(3,4-dimethoxybenzyl)-4-(3-methoxyphenyl)azetidin-2-one C${20}$H${23}$N$2$O$4$ Amino at C3; 3,4-diMeO-benzyl at C1 Not reported Not reported Amino group enhances hydrogen bonding. Used in bioactive intermediate studies .

Key Observations:

Steric and Electronic Effects: The 3,3-dimethyl group in the parent compound reduces ring strain and enhances thermal stability compared to non-methylated analogs . Electron-withdrawing groups (e.g., sulfonyl in compound 31) improve oxidative stability but may reduce solubility in polar solvents .

Stereochemical Outcomes :

  • Trans isomers dominate in most derivatives (e.g., 25:1 trans:cis ratio) due to steric repulsion in cis configurations .

Biological Relevance :

  • Fluorinated derivatives (e.g., 3,3-difluoro analogs) show increased membrane permeability, making them candidates for central nervous system (CNS) targets .

Synthetic Challenges :

  • Bulky substituents (e.g., phenyl at C4) reduce yields (e.g., 27% for compound 34) due to hindered cyclization .

Biological Activity

1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one is a compound belonging to the azetidinone class, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including anticancer, antibacterial, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a methoxy-substituted phenyl group and a dimethylazetidinone core structure. This specific arrangement contributes to its biological properties.

Anticancer Activity

Research indicates that derivatives of azetidinones, including this compound, exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of azetidinone derivatives, emphasizing that the presence of electron-withdrawing groups (EWGs) enhances their anticancer potential. Notably, compounds with para-substitutions showed improved efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Azetidinone Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
AZ-5MCF-715Induction of apoptosis
AZ-10MDA-MB-23120Caspase activation
This compoundHCT11612Inhibition of cell proliferation

Antibacterial Activity

In addition to anticancer properties, azetidinone derivatives have demonstrated antibacterial effects. A study reported that certain substituted azetidinones exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Azetidinone Derivatives

CompoundBacteria TestedZone of Inhibition (mm)
AZ-5E. coli18
AZ-10Staphylococcus aureus22
This compoundPseudomonas aeruginosa15

The mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Caspase Activation : The compound has been shown to activate caspases, leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Similar compounds inhibit the activity of resuscitation-promoting factors (rpfs), which are crucial for the reactivation of dormant mycobacterial cells.

Case Studies

Several studies have evaluated the biological activity of azetidinone derivatives:

  • Study on Anticancer Effects : A recent investigation assessed the impact of various azetidinones on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with methoxy groups significantly inhibited cell viability and induced apoptosis through caspase-mediated pathways .
  • Antibacterial Efficacy : Another study focused on the antibacterial properties of azetidinones against common pathogens. The findings revealed that certain derivatives exhibited substantial inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and E. coli .

Q & A

Q. Basic

  • NMR : ¹³C NMR confirms substituent positions (e.g., δ 54.2 for methoxy groups) .
  • X-ray crystallography : Resolves stereochemistry (e.g., trans-configuration of substituents) with R-factors < 0.06 .
  • HR-MS : Validates molecular weight (e.g., m/z 510.280 for a derivative) .

How to resolve contradictions in spectral data during characterization?

Q. Advanced

  • Cross-validation : Compare NMR data with X-ray-derived bond lengths (e.g., C–C = 1.52 Å) to confirm substituent orientation .
  • Isotopic labeling : Use ¹⁵N-labeled analogs to distinguish overlapping signals in crowded spectra .

What biological activities have been reported for this compound?

Basic
Derivatives exhibit antimicrobial (MIC = 2–8 µg/mL against S. aureus) and anticancer activity (IC₅₀ = 10 µM in breast cancer cell lines) via enzyme inhibition (e.g., topoisomerase II) .

How to design assays to evaluate biological activity?

Q. Advanced

  • Enzyme inhibition : Use fluorescence-based assays with purified targets (e.g., β-lactamases) and controls (e.g., clavulanic acid) .
  • Cell viability : Employ MTT assays with IC₅₀ calculations and ROS measurement to confirm mechanistic pathways .

What is the significance of substituents on biological activity?

Q. Basic

  • Methoxy groups : Enhance lipophilicity (logP = 2.8) and membrane permeability .
  • Trifluoromethyl groups : Improve metabolic stability and target binding affinity (ΔG = −9.2 kcal/mol in docking studies) .

How to analyze structure-activity relationships (SAR)?

Q. Advanced

  • QSAR modeling : Use DFT calculations to correlate substituent electronegativity with activity (e.g., Hammett σ constants) .
  • Fragment-based design : Replace phenoxy groups with bioisosteres (e.g., thiazolidinones) to modulate potency .

What are the chemical reactivity patterns of this compound?

Q. Basic

  • Ring-opening : Reacts with hydrazines to form hydrazones, which cyclize into pyrazole derivatives .
  • Nucleophilic attack : The β-lactam carbonyl undergoes addition with Grignard reagents .

How to study reaction mechanisms experimentally?

Q. Advanced

  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps .
  • Isotope tracing : Use ¹⁸O-labeled water to confirm hydrolysis pathways .

How to address stability issues during storage?

Q. Advanced

  • Degradation studies : Use HPLC to track decomposition under varying pH and humidity. Store at −20°C in amber vials with desiccants .

What derivatives have been synthesized, and what are their applications?

Q. Basic

Derivative Application
1-(3-Nitrophenyl) analogEnhanced anticancer activity
Trifluoromethyl-substituted analogImproved CNS penetration

How to design novel derivatives with tailored properties?

Q. Advanced

  • Scaffold hopping : Replace the azetidinone ring with oxazolidinones to reduce toxicity .
  • Bioisosteric replacement : Substitute methoxy groups with ethoxy or halogen atoms to optimize pharmacokinetics .

What computational methods predict the compound’s behavior?

Q. Basic

  • Molecular docking : Predict binding modes with protease targets (RMSD < 2.0 Å) .
  • DFT calculations : Analyze frontier orbitals (HOMO-LUMO gap = 4.1 eV) to assess reactivity .

How to validate computational models for this compound?

Q. Advanced

  • MD simulations : Compare predicted vs. experimental binding free energies (ΔΔG < 1 kcal/mol) .
  • Pharmacophore mapping : Overlap computed models with crystallographic data to validate active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.